molecular formula C17H16FN3O2S2 B12135195 N-(4-fluorophenyl)-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

N-(4-fluorophenyl)-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12135195
M. Wt: 377.5 g/mol
InChI Key: SOJTXHFOLHSHFL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-fluorophenyl acetamide moiety linked via a thioether bridge to the 3,5,6-trimethyl-substituted thienopyrimidinone scaffold. Such derivatives are often synthesized via nucleophilic substitution reactions between 2-mercapto-thienopyrimidinones and halogenated acetamides under basic conditions . The 4-fluorophenyl group enhances bioavailability and target affinity, while the trimethyl substituents on the thienopyrimidinone core influence metabolic stability and solubility .

Properties

Molecular Formula

C17H16FN3O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H16FN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-6-4-11(18)5-7-12/h4-7H,8H2,1-3H3,(H,19,22)

InChI Key

SOJTXHFOLHSHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C)C

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction utilizes a ketone, malononitrile, and elemental sulfur in the presence of a base. For the target compound, 2-cyclopentanone (or a substituted cyclohexanone derivative) is reacted with malononitrile and sulfur in ethanol using triethylamine as a catalyst. This yields 2-amino-4,5,6-trimethylthiophene-3-carbonitrile as a key intermediate.

Reaction Conditions

  • Solvent: Ethanol (96%)

  • Catalyst: Triethylamine (10 mmol)

  • Temperature: Room temperature (25°C)

  • Time: 5 hours

  • Yield: 15% (after recrystallization).

Pyrimidinone Annulation

The aminothiophene intermediate undergoes cyclization with urea or guanidine under acidic conditions to form the pyrimidinone ring. Heating at 120°C in acetic acid facilitates the formation of 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine .

Optimized Parameters

  • Reagent: Urea (2 equivalents)

  • Acid Catalyst: Acetic acid (10 mL per 1 g substrate)

  • Temperature: 120°C

  • Time: 4 hours

  • Yield: 68%.

Functionalization at Position 2 of the Pyrimidinone Core

Introducing the thioether group at position 2 requires nucleophilic displacement of a leaving group (e.g., chlorine or methylsulfonyl) with a thiol-containing acetamide derivative.

Chlorination at Position 2

The pyrimidinone core is chlorinated using phosphorus oxychloride (POCl₃) under reflux. This step produces 2-chloro-3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine , which serves as the electrophilic intermediate.

Reaction Setup

  • Chlorinating Agent: POCl₃ (5 equivalents)

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Time: 6 hours

  • Yield: 82%.

Thioether Formation via Nucleophilic Substitution

The chlorinated intermediate reacts with N-(4-fluorophenyl)-2-mercaptoacetamide in the presence of a base. This step is conducted in an aprotic solvent to facilitate SN2 displacement.

Procedure

  • Substrate: 2-Chloro-3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (1.0 equivalent)

  • Nucleophile: N-(4-Fluorophenyl)-2-mercaptoacetamide (1.2 equivalents)

  • Base: Sodium hydroxide (1.5 equivalents)

  • Solvent: Toluene

  • Temperature: 0–15°C

  • Time: 3 hours

  • Yield: 75%.

Synthesis of N-(4-Fluorophenyl)-2-Mercaptoacetamide

The thiol-containing acetamide moiety is synthesized through a two-step process involving acetylation and thiolation.

Acetylation of 4-Fluoroaniline

4-Fluoroaniline is reacted with chloroacetyl chloride in dichloromethane to form N-(4-fluorophenyl)-2-chloroacetamide .

Conditions

  • Reagent: Chloroacetyl chloride (1.1 equivalents)

  • Base: Triethylamine (2.0 equivalents)

  • Solvent: Dichloromethane

  • Temperature: 0°C (ice bath)

  • Time: 2 hours

  • Yield: 89%.

Thiolation of Chloroacetamide

The chloroacetamide undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF).

Parameters

  • Reagent: NaSH (2.0 equivalents)

  • Solvent: DMF

  • Temperature: 60°C

  • Time: 4 hours

  • Yield: 70%.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. This method is particularly effective for condensation and cyclization steps.

Microwave-Enhanced Cyclization

The pyrimidinone annulation step is conducted in a microwave reactor at 150°C for 20 minutes, achieving a 78% yield compared to 68% under conventional heating.

Thioether Formation Under Microwave Conditions

Replacing conventional heating with microwave irradiation (200 W, 10 minutes) during thioether formation increases the yield to 85%.

Purification and Isolation

The final product is isolated via vacuum distillation to remove toluene, followed by flaking to obtain crystalline aggregates.

Flaking Protocol

  • Solvent Removal: Vacuum distillation at 60°C

  • Crystallization: Spread molten product on a cooled surface (20–30°C)

  • Purity: ≥98% (HPLC).

Comparative Analysis of Methods

ParameterConventional MethodMicrowave Method
Reaction Time6 hours20 minutes
Yield75%85%
Energy ConsumptionHighLow
ScalabilityIndustrialLab-scale

Challenges and Optimization Strategies

  • Regioselectivity: Competing reactions at position 2 and 5 of the pyrimidinone core are mitigated by steric hindrance from the 3,5,6-trimethyl groups.

  • Thiol Oxidation: Conducting reactions under nitrogen atmosphere prevents disulfide formation.

  • Solvent Choice: Toluene ensures phase separation during workup, simplifying purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Aromatic Substituents

  • N-(4-Chlorophenyl) Analogues: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () exhibit reduced lipophilicity compared to the 4-fluorophenyl derivative due to the larger atomic radius and higher electronegativity of chlorine. Synthesis yields for chlorophenyl derivatives are typically high (e.g., 85% in ), but fluorinated analogues often show superior pharmacokinetic profiles due to improved membrane permeability .
  • N-(p-Tolyl) Derivatives: 2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide () replaces fluorine with a methyl group, increasing steric bulk. This substitution reduces dipole interactions but enhances π-π stacking with aromatic residues in target proteins, as observed in molecular docking studies .
  • 2-Chloro-4-Fluorophenyl Analogues: N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-7-(p-tolyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () combines halogenated substituents, achieving dual electronic effects.

Modifications in the Thienopyrimidinone Core

  • Ethyl vs. Methyl Substituents :
    Replacing the 3,5,6-trimethyl groups with ethyl or 4-ethoxyphenyl groups (e.g., 843621-56-7 in ) increases hydrophobicity but may reduce metabolic stability due to enhanced CYP450-mediated oxidation .

  • Dihydroimidazo-Thiazole Hybrids: Fluorophenyl-acetamide hybrids fused with dihydroimidazo[2,1-b]thiazole cores () exhibit distinct hydrogen-bonding patterns. For example, 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () shows enhanced kinase inhibition due to planar heterocyclic systems, unlike the non-planar thienopyrimidinone scaffold .

Table 1: Key Properties of Selected Analogues

Compound ID/Name Molecular Weight (g/mol) Substituents (Thienopyrimidinone Core) Aromatic Group Yield (%)
Target Compound ~405.4 3,5,6-Trimethyl 4-Fluorophenyl N/A
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ~452.9 3-Cyano, 4,6-Distyryl 4-Chlorophenyl 85
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide ~418.5 3-Ethyl, 5,6-Dimethyl p-Tolyl N/A
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-7-(p-tolyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide 474.0 3-Methyl, 7-p-Tolyl 2-Cl-4-F-Ph N/A

Biological Activity

N-(4-fluorophenyl)-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects.

Chemical Structure

The compound can be represented structurally as follows:

C15H18FN3O2S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthesis typically includes the formation of the thienopyrimidine core followed by acylation with 4-fluoroaniline.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thienopyrimidine have shown promising results against various cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases associated with tumor growth.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Kinase inhibition
Compound BHeLa5Apoptosis induction
N-(4-fluorophenyl)-2-(...)A549TBDTBD

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes relevant to cancer and metabolic diseases. For example, studies have shown that thienopyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Dihydrofolate ReductaseTBD
Cyclooxygenase (COX)TBD

Case Studies

A case study involving a related thienopyrimidine derivative demonstrated complete tumor stasis in a gastric carcinoma xenograft model following oral administration. This highlights the potential for this compound to be developed into a therapeutic agent.

The biological activity of this compound is hypothesized to stem from several mechanisms:

  • Kinase Inhibition : Similar compounds have shown to inhibit receptor tyrosine kinases involved in cancer progression.
  • Apoptosis Induction : Evidence suggests that some derivatives can trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The inhibition of enzymes like DHFR may contribute to its anticancer effects by disrupting nucleotide synthesis.

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing N-(4-fluorophenyl)-2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide?

  • Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidinone core via cyclization of substituted thioureas with α-ketoesters under acidic conditions (e.g., HCl/EtOH, 80°C) .
  • Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution using 2-mercaptoacetic acid derivatives and a base (e.g., K₂CO₃ in DMF, 60°C) .
  • Step 3 : Fluorophenyl group coupling via amide bond formation using EDC/HOBt activation in dichloromethane .
  • Critical Conditions : Temperature control (±2°C), solvent polarity (DMF for solubility), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Answer : A combination of spectroscopic and analytical methods:

  • 1H/13C NMR : Verify substituent integration (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., Cl/F presence) .
  • Elemental Analysis : Validate C, H, N, S content (deviation <0.4% from theoretical values) .

Q. What preliminary biological assays are recommended to screen its activity?

  • Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli to assess zone-of-inhibition profiles .
  • Cytotoxicity : MTT assay on normal cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Answer :

  • Solvent Optimization : Replace DMF with THF for thioacetamide coupling to reduce side-reactions (yield increased from 60% to 75%) .
  • Catalyst Screening : Use Pd(OAc)₂ for Suzuki-Miyaura couplings (if applicable) to enhance fluorophenyl group attachment efficiency .
  • Purification : Gradient column chromatography (hexane:EtOAc 4:1 to 1:1) to isolate isomers or dimeric byproducts .

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting or missing peaks)?

  • Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., thienopyrimidine protons at δ 6.8–7.0 ppm) .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers in the acetamide group) .
  • Computational Validation : Compare experimental spectra with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G*) .

Q. What computational strategies predict binding modes with biological targets?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR PDB:1M17) with flexible sidechains .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns (RMSD <2.0 Å indicates stable binding) .
  • Free Energy Calculations (MM/PBSA) : Estimate binding affinity (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. How does structural modification of the fluorophenyl or thienopyrimidine groups affect bioactivity?

  • Answer : Comparative SAR studies using analogs:

  • Fluorine Position : Replace 4-fluorophenyl with 2,4-difluorophenyl to enhance hydrophobic interactions (IC₅₀ improved 2-fold in kinase assays) .
  • Methyl Substitution : Remove 3,5,6-trimethyl groups to reduce steric hindrance, increasing solubility but decreasing target affinity .
  • Thioether Linker : Replace sulfur with sulfone to evaluate redox stability in physiological conditions .

Q. How to assess compound stability under physiological conditions?

  • Answer :

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h; monitor via HPLC .
  • Light/Heat Stress : Store at 40°C/75% RH for 4 weeks; track decomposition products using LC-MS .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites .

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